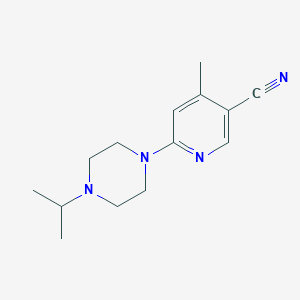

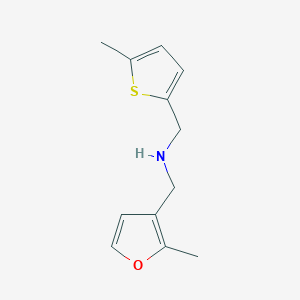

![molecular formula C13H10N4O3 B11790675 2-(4-Oxo-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11790675.png)

2-(4-Oxo-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Oxo-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)essigsäure ist eine komplexe organische Verbindung, die zur Klasse der Pyrazolopyrazine gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Pyrazolo[1,5-a]pyrazin-Kern umfasst, der mit einem Pyridinring und einer Essigsäureeinheit verschmolzen ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(4-Oxo-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)essigsäure umfasst typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg beinhaltet die Cyclisierung geeigneter Vorstufen unter kontrollierten Bedingungen. Ausgehend von einem Pyridinderivat und einer Hydrazinverbindung verläuft die Reaktion über eine Reihe von Schritten, die Kondensation, Cyclisierung und Oxidation beinhalten, um den gewünschten Pyrazolopyrazin-Kern zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann optimierte Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören die Verwendung von Katalysatoren, die Temperatursteuerung und Reinigungsverfahren wie Umkristallisation oder Chromatographie. Die Skalierbarkeit des Syntheseverfahrens ist für industrielle Anwendungen entscheidend, und kontinuierliche Durchflussreaktoren können eingesetzt werden, um Effizienz und Konsistenz zu verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(4-Oxo-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)essigsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu ändern, was möglicherweise zu verschiedenen Derivaten führt.

Substitution: Das Vorhandensein von reaktiven Stellen ermöglicht Substitutionsreaktionen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden können.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen, Lösungsmittel wie Ethanol oder Dichlormethan und Katalysatoren, um die Reaktionen zu erleichtern.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation zu Carbonsäuren oder Ketonen führen, die Reduktion zu Alkoholen oder Aminen und Substitutionsreaktionen zu einer Vielzahl von Derivaten mit unterschiedlichen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

2-(4-Oxo-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)essigsäure hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Sie wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.

Biologie: Die einzigartige Struktur der Verbindung ermöglicht es ihr, mit biologischen Molekülen zu interagieren, was sie nützlich für die Untersuchung von Enzymmmechanismen und Protein-Ligand-Wechselwirkungen macht.

Industrie: Verwendung bei der Entwicklung neuer Materialien und als Vorläufer für die Synthese von Spezialchemikalien.

Wirkmechanismus

Der Wirkmechanismus von 2-(4-Oxo-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)essigsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität über verschiedene Wege modulieren. So kann sie beispielsweise die Enzymaktivität hemmen, indem sie das aktive Zentrum besetzt, oder die Rezeptorfunktion verändern, indem sie an allosterische Stellen bindet. Die genauen beteiligten Pfade hängen vom jeweiligen biologischen Kontext und der Art der Zielmoleküle ab.

Wissenschaftliche Forschungsanwendungen

2-(4-Oxo-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-(4-Oxo-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 4-[2-Oxo-2-(1-piperazinyl)ethyl]morpholin

- [1,2]Oxazolo[4,5-c]pyridin-6-amin

- 4-Oxo-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-3-carbaldehyd

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen zeichnet sich 2-(4-Oxo-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)essigsäure durch ihre einzigartige Kombination von funktionellen Gruppen und Strukturmerkmalen aus. Diese Einzigartigkeit ermöglicht es ihr, an einer größeren Bandbreite von chemischen Reaktionen teilzunehmen und mit einer Vielzahl von biologischen Zielstrukturen zu interagieren, was sie zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen macht.

Eigenschaften

Molekularformel |

C13H10N4O3 |

|---|---|

Molekulargewicht |

270.24 g/mol |

IUPAC-Name |

2-(4-oxo-2-pyridin-2-ylpyrazolo[1,5-a]pyrazin-5-yl)acetic acid |

InChI |

InChI=1S/C13H10N4O3/c18-12(19)8-16-5-6-17-11(13(16)20)7-10(15-17)9-3-1-2-4-14-9/h1-7H,8H2,(H,18,19) |

InChI-Schlüssel |

CCRKONQUQIRUNZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=NC(=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

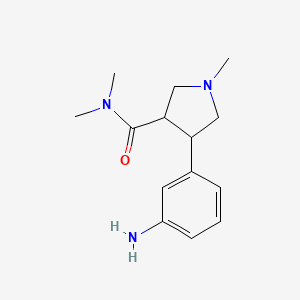

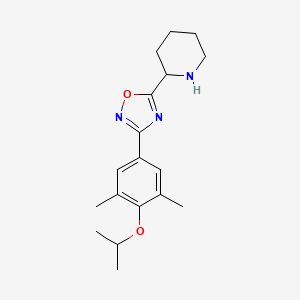

![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidine-4-carboxylic acid](/img/structure/B11790601.png)

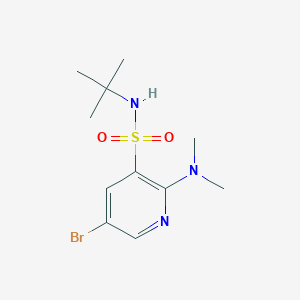

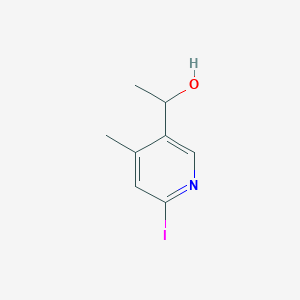

![3-(Aminomethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B11790644.png)